molecular formula C10H13FN2 B13174738 4-(2-Fluorophenyl)pyrrolidin-3-amine

4-(2-Fluorophenyl)pyrrolidin-3-amine

Cat. No.: B13174738
M. Wt: 180.22 g/mol
InChI Key: BSIFABPGHXYPFK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties.

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common synthetic route starts with the reaction of a suitable amine with a fluorobenzene derivative under conditions that promote nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

4-(2-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or organolithium compounds.

Scientific Research Applications

4-(2-Fluorophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its biological activity.

Comparison with Similar Compounds

4-(2-Fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive molecules.

    Fluorobenzene: A fluorinated aromatic compound that can influence the biological activity of molecules it is part of.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins and peptides.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

4-(2-fluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13FN2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6,12H2

InChI Key

BSIFABPGHXYPFK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=CC=C2F

Origin of Product

United States

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